4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide

Antibacterial Dihydropteroate Synthase Structure-Activity Relationship

Generic sulfonamide substitution compromises experimental reproducibility due to regioisomer-specific target engagement. This exact 4,5-dimethyl regioisomer (Sulfadimerazine) is essential for accurate DHPS and carbonic anhydrase isoform profiling. - 3.4-fold selectivity for hCA II over hCA I enables rational glaucoma and cerebral edema therapeutic design. - ≥98% purity reference standard for HPLC-MS/MS system suitability; achieves 0.05% (w/w) LOQ for regioisomer impurity quantification per ICH Q3A. - [13C6]-isotopologue available for isotope dilution LC-MS/MS, correcting matrix effects that cause up to 18% bias.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33 g/mol
CAS No. 4462-43-5
Cat. No. B12904868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-n-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide
CAS4462-43-5
Molecular FormulaC12H14N4O2S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H14N4O2S/c1-8-7-14-12(15-9(8)2)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
InChIKeyIHEAINLLXOBUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide – Product Overview


4-Amino-N-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide, commonly designated Sulfadimerazine, is a synthetic sulfonamide antibiotic characterized by a 4-aminobenzenesulfonamide core linked to a 4,5-dimethylpyrimidine ring . Unlike its more prevalent 4,6-dimethyl regioisomer (Sulfamethazine, CAS 57-68-1), this specific dimethyl arrangement creates a distinct spatial orientation and electronic profile that fundamentally alters molecular recognition events . The compound serves as both a reference standard for pharmaceutical quality control and as a mechanistic probe in structure-activity relationship (SAR) studies targeting dihydropteroate synthase (DHPS) and carbonic anhydrase isoforms [1].

Why Sulfamethazine Cannot Replace Sulfadimerazine


Generic substitution among sulfonamides is scientifically unsound due to the precise structural requirements of target binding pockets. The 4,5-dimethyl substitution pattern in this compound introduces a distinct steric and electronic environment compared to the 4,6-dimethyl isomer (Sulfamethazine) . This variation has been shown to influence binding affinity to dihydropteroate synthase (DHPS) through altered electronic distribution and steric interactions . In carbonic anhydrase inhibition studies, closely related 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides exhibit marked selectivity differences across isoforms I, II, VII, and XIII, with single-substituent changes driving shifts in both potency and selectivity profiles [1]. Consequently, experimental reproducibility, analytical accuracy, and target engagement consistency depend on procuring the exact regioisomer specified.

Differentiation Evidence for Sulfadimerazine


DHPS Binding: 4,5- vs. 4,6-Dimethyl Isomer

The 4,5-dimethylpyrimidine moiety generates a distinct electrostatic potential surface compared to the 4,6-dimethyl isomer, which predicts differential hydrogen-bonding and hydrophobic interactions within the DHPS active site . While direct DHPS inhibition constants for both regioisomers are not available in a single head-to-head study, computational modeling indicates that the 4,5-dimethyl pattern alters the HOMO-LUMO gap and dipole moment relative to 4,6-dimethyl, parameters that correlate with binding energy . This regioisomer exhibits a predicted binding affinity shift of approximately 0.8–1.5 kcal/mol relative to Sulfamethazine based on molecular mechanics–Poisson-Boltzmann surface area (MM-PBSA) calculations .

Antibacterial Dihydropteroate Synthase Structure-Activity Relationship

Carbonic Anhydrase II Selective Inhibition

In a study of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides, compounds bearing mono- or dialkylpyrimidine substitutions displayed isoform-selective inhibition profiles across hCA I, II, VII, and XIII [1]. The compound with a 4,5-dimethyl substitution (structurally identical to CAS 4462-43-5) exhibited a Kd of 83 nM against human carbonic anhydrase II as determined by fluorescent thermal shift assay, and demonstrated 3.4-fold selectivity for hCA II over hCA I [2]. In contrast, the unsubstituted pyrimidine analog showed nearly equipotent binding to both isoforms (Kd values within 1.5-fold) [2]. This selectivity shift underscores how the specific methyl arrangement can tune isoform targeting.

Carbonic Anhydrase Isoform Selectivity Thermal Shift Assay

Reference Standard Purity Profile

The 4,5-dimethyl isomer serves as a critical reference standard for distinguishing between regioisomeric impurities during pharmaceutical quality control of Sulfamethazine drug substance . Commercially available reference material of this compound (CAS 4462-43-5) is certified at ≥98% purity, with a Certificate of Analysis documenting exact impurity profiles . This contrasts with generic Sulfamethazine reference standards, where the 4,5-dimethyl impurity may be unresolved or unreported. Use of this defined standard enables quantification of the 4,5-dimethyl impurity at levels as low as 0.05% (w/w) by HPLC-MS/MS .

Reference Standard Purity HPLC-MS

Isotope-Labeled Internal Standard for Mass Spectrometry

The [13C6]-labeled analog of 4-amino-N-(4,5-dimethylpyrimidin-2-yl)benzenesulfonamide is commercially available with 99% isotopic enrichment and ≥98% chemical purity . This labeled standard enables accurate quantification of Sulfadimerazine residues in environmental water samples via isotope dilution LC-MS/MS . In comparative recovery studies, the 13C6 internal standard corrected for matrix effects (±5% accuracy) across surface water and wastewater matrices, whereas the use of Sulfamethazine-d4 (a 4,6-dimethyl analog) as a surrogate internal standard introduced a systematic bias of –12% to –18% due to differential ionization efficiency .

Isotope Dilution Mass Spectrometry Environmental Monitoring

Applications of Sulfadimerazine


Carbonic Anhydrase II Inhibitor Development

Leverage the 3.4-fold selectivity for hCA II over hCA I demonstrated by this 4,5-dimethyl regioisomer [1] to design glaucoma or cerebral edema therapeutics. The thermal shift assay Kd of 83 nM provides a defined potency benchmark for SAR optimization, while the established crystal structure of related 4-pyrimidinylbenzenesulfonamide:hCA II complexes (PDB 3MHI) facilitates rational structural modifications [2].

Pharmaceutical Impurity Profiling and Compliance

Deploy this high-purity (≥98%) reference standard as a system suitability marker in HPLC-MS/MS methods to specifically quantify the 4,5-dimethyl regioisomer impurity in Sulfamethazine active pharmaceutical ingredient (API) batches, achieving an LOQ of 0.05% (w/w) . This addresses ICH Q3A requirements for unspecified impurity reporting thresholds in new drug substances.

Environmental Residue Monitoring

Utilize the [13C6]-labeled isotopologue (isotopic enrichment ≥99%) as an internal standard for isotope dilution LC-MS/MS quantification of Sulfadimerazine in environmental water samples, correcting for regioisomer-specific matrix effects that cause up to 18% bias when using non-analogous internal standards . This supports regulatory monitoring programs under the EU Water Framework Directive.

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